Cas no 93-15-2 (Methyl Eugenol)

Methyl Eugenol is a naturally occurring ester that offers enhanced insect repellency and stability in comparison to its eugenol counterpart. Its unique chemical structure allows for improved shelf life and potency, making it an attractive option for various applications, including personal care and pest control products.
Methyl Eugenol structure
Methyl Eugenol structure
商品名:Methyl Eugenol
CAS番号:93-15-2
MF:C11H14O2
メガワット:178.227663516998
MDL:MFCD00008652
CID:34690
PubChem ID:24857155

Methyl Eugenol 化学的及び物理的性質

名前と識別子

    • Methyl eugenol
    • TIMTEC-BB SBB007916
    • 1-(3,4-Dimethoxyphenyl)-2-propene
    • 1,2-dimethoxy-4-(2-propenyl)-benzen
    • 1,2-Dimethoxy-4-allylbenzene
    • 1,3,4-Eugenol methyl ether
    • 4-allyl-1,2-dimethoxy-benzen
    • 4-Allyl-1,2-dimethyoxybenzene
    • 4-Allyl-1,2-dimethoxybenzene
    • 3-(3,4-Dimethoxyphenyl)-1-propene
    • Allyl-3,4-dimethoxybenzene
    • Eugenol methyl ether
    • 1,2-dimethoxy-4-(2-propen-1-yl)benzene
    • 1,2-DiMethoxy-4-(2-propenyl)benzene
    • 1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
    • 1-allyl-3,4-dimethoxybenzene
    • 3,4-dimethoxyallylbenzene
    • 3-METHYLEUGENOL
    • 4-Allylveratrol
    • 4-allylveratrole
    • Allyl veratrole
    • FEMA 2475
    • femanumber2475
    • LEVO-ROSE OXIDE
    • O-Methyleugenol
    • [ "" ]
    • Methyleugenol
    • Eugenyl methyl ether
    • Methyl eugenol ether
    • Veratrole methyl ether
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)-
    • Methyl eugenyl ether
    • O-Methyl eugenol
    • 4-allyl-1,2-dimethoxy-benzene
    • Benzene, 4-allyl-1,2-dimethoxy-
    • ENT 21040
    • 1-(3,4-Dimethoxyphe
    • 1,2-Dimethoxy-4-(2-propen-1-yl)benzene (ACI)
    • Benzene, 1,2-dimethoxy-4-(2-propenyl)- (9CI)
    • Benzene, 4-allyl-1,2-dimethoxy- (8CI)
    • Veratrole, 4-allyl- (6CI)
    • 3,4-Dimethoxy-1-(2-propenyl)benzene
    • 3-(3,4-Dimethoxyphenyl)propene
    • Chavibetol methyl ether
    • Methylchavibetol
    • NSC 209528
    • NSC 8900
    • MLS001333206
    • MLS001333205
    • SMR000112378
    • MLS001065600
    • MLSMR
    • Methyl Eugenol
    • MDL: MFCD00008652
    • インチ: 1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
    • InChIKey: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(OC)=CC(CC=C)=CC=1
    • BRN: 1910871

計算された属性

  • せいみつぶんしりょう: 178.09938g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.5
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 178.09938g/mol
  • 単一同位体質量: 178.09938g/mol
  • 水素結合トポロジー分子極性表面積: 18.5Ų
  • 重原子数: 13
  • 複雑さ: 156
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 178.23
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • におい: Mild-spicy, slightly herbal odor
  • Vapor Density: greater than 1.0 (NTP, 1992) (Relative to Air)
  • Stability Shelf Life: Stable to air, heat and light.
  • Temperature: When heated to decomposition it emits acrid smoke and irritating fumes.
  • Taste: BITTER, BURNING TASTE
  • 色と性状: Oil
  • 密度みつど: 1.036 g/mL at 25 °C(lit.)
  • ゆうかいてん: −4 °C (lit.)
  • ふってん: 254-255 °C(lit.)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: n20/D 1.534(lit.)
  • ようかいど: 0.5g/l
  • すいようせい: 不溶性
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 18.46000
  • LogP: 2.43230
  • 屈折率: Index of refraction = 1.5340 at 20 °C/D
  • におい: Mild-spicy, slightly herbal odor
  • マーカー: 6073
  • ようかいせい: 水に溶けず、エタノールに溶ける。
  • じょうきあつ: 0.02 mm Hg at 68 °F ; 1 mm Hg at 185.0° F (NTP, 1992)
  • FEMA: 2475

Methyl Eugenol セキュリティ情報

  • 記号: GHS07 GHS08
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H319,H335,H351
  • 警告文: P261,P281,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 22-36/37/38-40
  • セキュリティの説明: S26-S36/37/39
  • RTECS番号:CY2450000
  • 危険物標識: Xn
  • リスク用語:R22; R36/37/38; R40
  • ちょぞうじょうけん:2-8°C
  • どくせい:LD50 orally in rats: 1560 mg/kg (Jenner)

Methyl Eugenol 税関データ

  • 税関コード:29093090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Methyl Eugenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM255842-500g
4-Allyl-1,2-dimethoxybenzene
93-15-2 95%
500g
$215 2022-06-09
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2901-20mg
Methyl Eugenol
93-15-2 ≥98%
20mg
¥100元 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M21421-20mg
Methyl Eugenol
93-15-2
20mg
¥98.0 2021-09-08
TRC
M303015-10mg
Methyleugenol
93-15-2
10mg
$110.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-232373-5g
4-Allyl-1,2-dimethoxybenzene,
93-15-2 ≥98%
5g
¥181.00 2023-09-05
Enamine
EN300-698375-25.0g
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
93-15-2 95.0%
25.0g
$35.0 2025-03-21
Enamine
EN300-698375-0.1g
1,2-dimethoxy-4-(prop-2-en-1-yl)benzene
93-15-2 95.0%
0.1g
$19.0 2025-03-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1360-25ML
4-Allyl-1,2-dimethoxybenzene
93-15-2 >98.0%(GC)
25ml
¥190.00 2024-07-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1360-25ml
Methyl Eugenol
93-15-2 98.0%(GC)
25ml
¥180.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MB450-500g
Methyl Eugenol
93-15-2 98%
500g
¥541.0 2022-06-10

Methyl Eugenol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  40 °C
1.2 17 h, 40 °C
リファレンス
Catalyst-free ligin valorization by acetoacetylation. Structural elucidation by comparison with model compounds
Krall, Eric M.; Serum, Eric M.; Sibi, Mukund P.; Webster, Dean C., Green Chemistry, 2018, 20(13), 2959-2966

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
リファレンス
Synthesis and functionality of eugenol-based polyacetylenes
Rahim, E. A.; Sanda, F., Journal of Physics: Conference Series, 2019, 1242,

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Potassium carbonate ;  rt → 155 °C
1.2 5.5 h, 155 °C; 0.5 h, 155 °C
リファレンス
Synthesis of methyleugenol with dimethyl carbonate as methylating agent
Sun, Li-yuan; Zhu, Kai, Linchan Huaxue Yu Gongye, 2013, 33(2), 139-143

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
リファレンス
Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process
Gonzalez-Martinez, Daniel; Gotor, Vicente; Gotor-Fernandez, Vicente, Advanced Synthesis & Catalysis, 2019, 361(11), 2582-2593

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ,  1,2-Dibromoethane ;  rt; 2 h, reflux
1.2 Solvents: Hexane ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
リファレンス
Synthesis method of eugenol methyl ether as flavoring agent
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  12 h, 60 °C
リファレンス
Pd-catalyzed cross-coupling of haloarenes and chloroarene-Cr(CO)3 complexes with stabilized vinyl- and allylaluminium reagents
Schumann, Herbert; Kaufmann, Jens; Schmalz, Hans-Guenther; Boettcher, Andreas; Gotov, Battsengel, Synlett, 2003, (12), 1783-1788

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Potassium fluoride ;  3 h, 0.25 MPa, 200 °C
リファレンス
Method for preparing methyleugenol via methylation of eugenol with dimethyl carbonate
, China, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min
1.2 30 min; 1 h, 103 °C
リファレンス
Synthesis of new fused ring sultone from eugenol and its derivatives
Sudarma, I. M.; Hidayati, R.; Darmayanti, M. G., Rasayan Journal of Chemistry, 2020, 13(2), 1193-1198

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 60 °C
リファレンス
Substituted dihydronaphthalenes as efflux pump inhibitors of Staphylococcus aureus
Thota, Niranjan; Reddy, Mallepally V.; Kumar, Ashwani; Khan, Inshad A.; Sangwan, Payare L.; et al, European Journal of Medicinal Chemistry, 2010, 45(9), 3607-3616

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt; overnight, rt
1.2 1.5 h, rt; 3 h, 110 - 120 °C
リファレンス
Synthesis 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from eugenol
Matsjeh, S.; Anwar, C.; Sholikhah, E. N.; Alimuddin, A. A., International Journal of Chemical Engineering and Applications, 2015, 6(1), 61-65

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  overnight, rt → reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
2.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
2.3 Reagents: Carbon dioxide
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
3.2 Reagents: Water ;  rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Diglyme ;  4 h, 150 - 155 °C
リファレンス
Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts
Maras, Nenad; Polanc, Slovenko; Kocevar, Marijan, Acta Chimica Slovenica, 2010, 57(1), 29-36

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
リファレンス
Cu-Mo doped zeolite ZSM-5 catalyzed conversion of lignin to alkyl phenols with high selectivity
Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: 1H-Imidazolium, 2-carboxy-1,3-dimethyl-, inner salt Solvents: Acetonitrile ;  80 min, 160 °C
リファレンス
Masked N-Heterocyclic Carbene-Catalyzed Alkylation of Phenols with Organic Carbonates
Lui, Matthew Y. ; Yuen, Alexander K. L.; Masters, Anthony F.; Maschmeyer, Thomas, ChemSusChem, 2016, 9(17), 2312-2316

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  5 h, 160 °C
リファレンス
An example of using dimethyl carbonate as an environmentally benign methylating reagent
Phan, Thanh Binh; Le, Ngoc Thuc; Nguyen, Thi Thu Trang; Nguyen, Viet Tu; Nguyen, Thi Ngat, Tap Chi Hoa Hoc, 2011, 49(6), 680-684

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
リファレンス
Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity
Maurya, Rakesh; Ahmad, Ausaf; Gupta, Prasoon; Chand, Kailash; Kumar, Manmeet; et al, Medicinal Chemistry Research, 2011, 20(2), 139-145

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride
リファレンス
Dichlorobis(triphenylphosphine)-nickel(II)
Luh, Tien-Yau; Yuan, Tien-Min; Kobayashi, Yuichi, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, 1, 1-11

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water
リファレンス
Total Synthesis of (±)-Codeine Through 1,3-Dipolar Cycloaddition
Erhard, Thomas, 2011, , ,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 1 h, 20 °C; 1 h, 20 °C; 1 h, 20 °C → 40 °C
リファレンス
Process for preparation of eugenol methyl ether
, China, , ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate ;  6 h, 170 °C
リファレンス
Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis
Ouk, Samedy; Thiebaud, Sophie; Borredon, Elisabeth; Le Gars, Pierre, Green Chemistry, 2002, 4(5), 431-435

ごうせいかいろ 22

はんのうじょうけん
1.1 Solvents: Acetone ;  24 h, 60 °C
リファレンス
Preparation of dihydronaphthalene derivatives as efflux pump inhibitors for treatment of infection
, India, , ,

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Copper(II) 2-ethylhexanoate ,  5,10-Dihydro-5,10-bis[4-(trifluoromethyl)phenyl]phenazine Solvents: Toluene ;  18 h, rt
リファレンス
Decarboxylative Olefination of Activated Aliphatic Acids Enabled by Dual Organophotoredox/Copper Catalysis
Tlahuext-Aca, Adrian; Candish, Lisa; Garza-Sanchez, R. Aleyda; Glorius, Frank, ACS Catalysis, 2018, 8(3), 1715-1719

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ;  30 min; 2 h
1.3 Reagents: Carbon dioxide
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
2.2 Reagents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  6 h, 330 °C
リファレンス
Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin
Lui, Matthew Y.; et al, Applied Catalysis, 2023, 325,

Methyl Eugenol Raw materials

Methyl Eugenol Preparation Products

Methyl Eugenol サプライヤー

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:93-15-2)Methyl Eugenol
注文番号:JH109
在庫ステータス:in Stock
はかる:25kg
清らかである:98.00%
最終更新された価格情報:Monday, 8 January 2024 17:37
価格 ($): negotiated

Methyl Eugenol 関連文献

Methyl Eugenolに関する追加情報

Comprehensive Guide to Methyl Eugenol (CAS No. 93-15-2): Properties, Applications, and Industry Insights

Methyl Eugenol (CAS No. 93-15-2), also known as 4-allyl-1,2-dimethoxybenzene, is a naturally occurring phenylpropene derivative widely recognized for its aromatic properties. This compound is a key ingredient in fragrances, flavorings, and botanical extracts, making it a subject of interest in industries ranging from cosmetics to agriculture. Its molecular formula, C11H14O2, and distinct sweet, clove-like odor have positioned it as a versatile component in both commercial and research applications.

In recent years, the demand for Methyl Eugenol has surged due to its role in essential oil formulations and natural pest attractants. Consumers and manufacturers alike are increasingly drawn to plant-based alternatives, aligning with global trends toward sustainability and eco-friendly products. Searches for "Methyl Eugenol uses in aromatherapy" and "how to extract Methyl Eugenol from plants" reflect growing curiosity about its organic origins and applications.

The chemical structure of Methyl Eugenol features a benzene ring substituted with methoxy and allyl groups, contributing to its stability and reactivity. This unique configuration enables its use as a flavor enhancer in food products, particularly in spice blends and baked goods. Regulatory bodies such as the FDA and EFSA have evaluated its safety profile, further solidifying its status as a GRAS (Generally Recognized As Safe) substance when used within specified limits.

From an industrial perspective, Methyl Eugenol plays a critical role in pheromone-based insect traps, a topic gaining traction among agricultural researchers. Queries like "Methyl Eugenol for fruit fly control" highlight its importance in integrated pest management (IPM) systems. Its selectivity in attracting male Bactrocera species without harming beneficial pollinators has made it a preferred choice for eco-conscious farmers.

Advancements in extraction technologies, such as supercritical CO2 extraction, have improved the yield and purity of Methyl Eugenol derived from natural sources like basil, nutmeg, and clove leaves. This aligns with the "clean label" movement, where consumers prioritize minimally processed ingredients. Analytical techniques including GC-MS and HPLC are routinely employed to verify its concentration in end products, ensuring compliance with international quality standards.

In the fragrance industry, Methyl Eugenol serves as a fixative agent, prolonging the longevity of perfumes and scented candles. Its compatibility with other terpenes and esters allows perfumers to create complex olfactory profiles. Recent patents reveal innovative blends combining Methyl Eugenol with citrus or woody notes, catering to the rising demand for unisex and gender-neutral fragrances.

Research into the biochemical pathways of Methyl Eugenol synthesis in plants has uncovered potential applications in genetic engineering. Scientists are exploring ways to enhance its production in transgenic crops, addressing supply chain challenges. Such developments resonate with searches for "sustainable Methyl Eugenol production" and "biotech alternatives to synthetic aromatics."

Quality control remains paramount when working with Methyl Eugenol. Reputable suppliers provide detailed certificates of analysis (CoA) documenting parameters like refractive index (1.532–1.536 at 20°C) and specific gravity (1.032–1.049). These specifications are crucial for formulators requiring batch-to-batch consistency in their products.

As the market for botanical extracts expands, Methyl Eugenol continues to attract attention from formulators seeking multifunctional ingredients. Its dual role as a fragrance component and natural preservative (due to mild antimicrobial properties) makes it particularly valuable in personal care products. Industry forums frequently discuss optimal usage levels (typically 0.1–1%) to balance efficacy with sensory characteristics.

Looking ahead, innovations in encapsulation technologies may further broaden the applications of Methyl Eugenol, enabling controlled release in various matrices. This potential, combined with its established safety profile, suggests sustained relevance across multiple sectors. For researchers and product developers, understanding its physicochemical properties—including solubility in alcohol and oils but limited water miscibility—remains fundamental to successful formulation strategies.

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